molecular formula C9H9NO2 B1622242 N-formyl-2-phenylacetamide CAS No. 4252-32-8

N-formyl-2-phenylacetamide

Cat. No. B1622242
CAS RN: 4252-32-8
M. Wt: 163.17 g/mol
InChI Key: LLXPNYVWDXGYFA-UHFFFAOYSA-N
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Description

“N-formyl-2-phenylacetamide” is a chemical compound with the linear formula C9H9NO2 . It has a molecular weight of 163.178 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Spectroscopy and Molecular Structure

N-formyl-2-phenylacetamide (2PA) has been extensively studied using spectroscopy techniques. For instance, fluorescence excitation, resonant two-photon ionization, and IR-UV ion-depletion spectroscopy have been employed to investigate the structures of 2-phenylacetamide clusters. These studies revealed that 2PA and its hydrates form 'daisy chain' structures, which are significant for understanding molecular interactions and photophysics (Robertson et al., 2001). Additionally, the IR spectra of N-phenylformamide and N-phenylacetamide provided insights into their isomer-specific vibrational properties, enhancing our knowledge of molecular dynamics and isomerization processes (Miyazaki et al., 2009).

Chemical Synthesis and Derivatives

The compound has been utilized in chemical synthesis processes. For example, N-Phenyl-2-phenylacetamide underwent benzylation under microwave irradiation in a solvent-free system, demonstrating its reactivity and potential in synthetic chemistry applications (Mijin et al., 2008). Moreover, the synthesis of various 2-[5-(1-formyl-naphthalen-2-yloxymethyl)-[1,2,3]triazole-1-yl]-substituted phenyl acetamides using 2PA derivatives showcased its role in creating new compounds with potential medicinal applications (Dhuda et al., 2021).

Biological Applications

2-Phenylacetamide isolated from the seeds of Lepidium apetalum showed estrogen-like effects in vitro and in vivo. This suggests potential applications in treating perimenopause syndrome or other conditions related to estrogen activity (Zeng et al., 2018).

Material Science and Luminescence

In material science, 2-formyl-8-oxy-N-phenylacetamide quinoline derivatives of 2PA were synthesized, and their corresponding Eu(III) complexes displayed significant red luminescence. This application in luminescence and potential use in fluorescence probes highlights the versatility of 2PA in material science (Du et al., 2020).

properties

IUPAC Name

N-formyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXPNYVWDXGYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390863
Record name N-formyl-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-formyl-2-phenylacetamide

CAS RN

4252-32-8
Record name N-formyl-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYL-2-PHENYLACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Li, Y Cheng, T Ding, H Wang, W Wang… - Journal of agricultural …, 2020 - ACS Publications
… The ion m/z 287 was formed by the loss of an N-formyl-2-phenylacetamide cation from M8, while m/z 251 was generated by the loss of a sulfo group and 2-oxo-1-phenylethan-1-ylium (…
Number of citations: 5 pubs.acs.org
JA Balog
Number of citations: 0

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